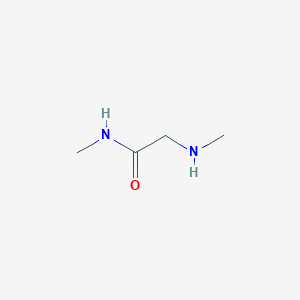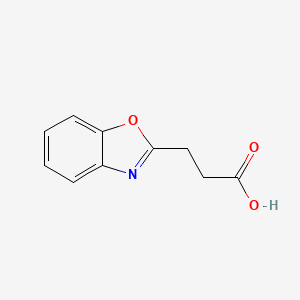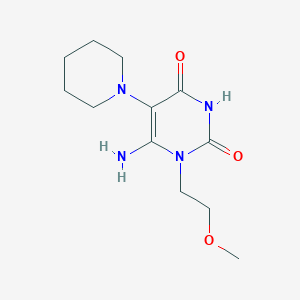![molecular formula C17H18O2 B1271408 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 59662-46-3](/img/structure/B1271408.png)
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
Descripción general
Descripción
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a derivative of biphenyl carboxylic acid, a compound known for its applications in organic synthesis and potential biological activities. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for a degree of rotational freedom between the rings, influencing the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of biphenyl carboxylic acid derivatives can be achieved through various methods. For instance, 4'-Bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl using acetylation and haloform reactions, yielding up to 95% . Similarly, metalation of unprotected biphenyl carboxylic acids with sec-butyllithium followed by electrophilic substitution can be employed for regioselective functionalization . These methods demonstrate the versatility and efficiency of synthesizing biphenyl carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of biphenyl carboxylic acids has been extensively studied. For example, biphenyl-2-carboxylic acid crystallizes in a centrosymmetric space group with a layered structure parallel to the ab plane, and the biphenyl twist angles range from 46.5 to 52.5 degrees . The crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) reveals molecules with two different conformations in the unit cell, with dihedral angles between the phenyl rings of 0° and 25.0° . These studies highlight the importance of molecular conformation in the physical properties of these compounds.
Chemical Reactions Analysis
Biphenyl carboxylic acids can undergo various chemical reactions to form novel compounds with potential biological activities. For instance, biphenyl-4-carboxylic acid hydrazide can be converted to aryl hydrazones and further reacted to yield 4-oxothiazolidin-3-yl amides with significant anti-inflammatory activity . Additionally, biphenyl 4-carboxylic acid derivatives have been synthesized and characterized, indicating the potential for diverse chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carboxylic acids are influenced by their molecular structure. Theoretical studies on biphenyl-4-carboxylic acid suggest that molecular ordering, transition temperature, and related parameters can be explained by intermolecular interaction energy studies . The liquid crystalline behavior of these compounds is of particular interest due to the potential applications in materials science.
Aplicaciones Científicas De Investigación
Application in Thermodynamics Research
- Summary of Application : “4,4’-di-tert-butylbiphenyl” is used in thermodynamics research . It’s molecular weight is 266.4204 and it has a fusion temperature of 392K .
- Methods of Application : The compound is studied using various methods including phase change data, reaction thermochemistry data, IR Spectrum, and Mass spectrum (electron ionization) .
- Results or Outcomes : The enthalpy of fusion is 20.0 kJ/mol at 400.8K and the enthalpy of sublimation is 106.8 kJ/mol .
Application in Organic Synthesis
- Summary of Application : “4,4’-di-tert-butylbiphenyl” is used in the generation of 1,2-di(lithiomethyl)benzene . It is also used in the production of homoallylic amine derivatives .
- Methods of Application : The compound accepts electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums . It is also used in the preparation of lithium di-tert-butylbiphenylide, a radical anion, superior to sodium or lithium naphthalenides for metalation reactions .
- Results or Outcomes : The compound catalyzes the reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers and reductive opening of N-phenylazetidine .
Propiedades
IUPAC Name |
4-(4-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBTVBVHIQDKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373826 | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
59662-46-3 | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)




![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)






